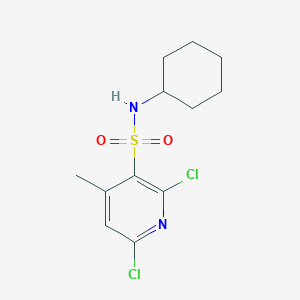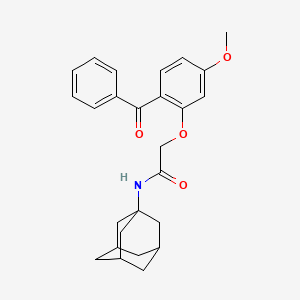![molecular formula C19H24N2O2 B11509096 2-Ethoxy-6-{[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]methyl}phenol](/img/structure/B11509096.png)
2-Ethoxy-6-{[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ETHOXY-6-({[(1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHYL]AMINO}METHYL)PHENOL is a complex organic compound that features a tetrahydroisoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-6-({[(1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHYL]AMINO}METHYL)PHENOL typically involves multicomponent reactions. These reactions are advantageous as they improve atom economy, selectivity, and yield of the product. One common approach is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and CDC strategies can be scaled up for industrial applications, ensuring efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-6-({[(1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHYL]AMINO}METHYL)PHENOL undergoes various types of chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like H₂O₂ or TBHP.
Reduction: Typically involves reducing agents such as sodium borohydride (NaBH₄).
Substitution: Can occur at different positions on the aromatic ring or the tetrahydroisoquinoline moiety.
Common Reagents and Conditions
Oxidation: H₂O₂, TBHP
Reduction: NaBH₄
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the tetrahydroisoquinoline moiety .
Scientific Research Applications
2-ETHOXY-6-({[(1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHYL]AMINO}METHYL)PHENOL has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: Investigated for its potential neuroprotective and antineuroinflammatory properties.
Medicine: Explored for its therapeutic potential against neurodegenerative disorders and infectious diseases.
Industry: Utilized in the development of chiral scaffolds for asymmetric catalysis.
Mechanism of Action
The mechanism of action of 2-ETHOXY-6-({[(1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHYL]AMINO}METHYL)PHENOL involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to neuroprotective effects by inhibiting neuroinflammatory pathways and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
N-Benzyl Tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline: Exhibits neuroprotective effects.
Uniqueness
2-ETHOXY-6-({[(1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHYL]AMINO}METHYL)PHENOL is unique due to its specific substitution pattern, which enhances its biological activity and potential therapeutic applications. The presence of the ethoxy group and the tetrahydroisoquinoline moiety contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C19H24N2O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-ethoxy-6-[(1,2,3,4-tetrahydroisoquinolin-1-ylmethylamino)methyl]phenol |
InChI |
InChI=1S/C19H24N2O2/c1-2-23-18-9-5-7-15(19(18)22)12-20-13-17-16-8-4-3-6-14(16)10-11-21-17/h3-9,17,20-22H,2,10-13H2,1H3 |
InChI Key |
TWEQYXOLTKMQBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNCC2C3=CC=CC=C3CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11509013.png)

![2-chloro-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}benzamide](/img/structure/B11509025.png)
![6-chloro-N-(3-chloro-4-methoxyphenyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11509038.png)

![Methyl 4-[6-amino-5-cyano-3-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B11509050.png)
![2-(2-Diethylcarbamoylmethyl-3,5-dioxo-4-phenyl-[1,2,4]triazolidin-1-yl)-N,N-diethyl-acetamide](/img/structure/B11509057.png)

![1-({[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B11509068.png)
![N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11509078.png)
![8-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11509083.png)

![dimethyl 2-[2,2,6-trimethyl-1-(thiophen-2-ylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11509092.png)
![11-(3-hydroxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11509095.png)
